molecular formula C13H14O B15176452 2-Naphthol, 6-ethyl-1-methyl- CAS No. 14461-83-7

2-Naphthol, 6-ethyl-1-methyl-

Cat. No.: B15176452
CAS No.: 14461-83-7
M. Wt: 186.25 g/mol
InChI Key: QVKVJGRHFZWVLH-UHFFFAOYSA-N
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Description

2-Naphthol, 6-ethyl-1-methyl- is a derivative of 2-naphthol, a compound known for its versatile applications in organic synthesis. This compound features an ethyl group at the 6th position and a methyl group at the 1st position on the naphthalene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthol, 6-ethyl-1-methyl- typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective alkylation at the desired positions.

Industrial Production Methods

Industrial production of 2-Naphthol, 6-ethyl-1-methyl- may follow similar synthetic routes but on a larger scale. The process involves the sulfonation of naphthalene followed by alkylation. The sulfonic acid group is then cleaved in molten sodium hydroxide to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthol, 6-ethyl-1-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: Electrophilic substitution reactions are common, where the ethyl and methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

2-Naphthol, 6-ethyl-1-methyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and dyes.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Naphthol, 6-ethyl-1-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved in its mechanism of action include oxidative stress, enzyme inhibition, and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: The parent compound, which lacks the ethyl and methyl groups.

    1-Naphthol: An isomer with the hydroxyl group at the 1-position.

    6-Ethyl-2-naphthol: A derivative with only the ethyl group at the 6th position.

    1-Methyl-2-naphthol: A derivative with only the methyl group at the 1st position.

Uniqueness

2-Naphthol, 6-ethyl-1-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and applications. The combination of these groups can enhance its solubility, stability, and biological activity compared to its parent compound and other derivatives .

Properties

CAS No.

14461-83-7

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

6-ethyl-1-methylnaphthalen-2-ol

InChI

InChI=1S/C13H14O/c1-3-10-4-6-12-9(2)13(14)7-5-11(12)8-10/h4-8,14H,3H2,1-2H3

InChI Key

QVKVJGRHFZWVLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(C=C2)O)C

Origin of Product

United States

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